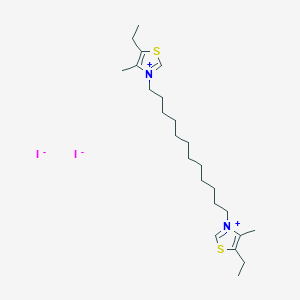

Thiazolium, 3,3'-(1,12-dodecanediyl)bis[5-ethyl-4-methyl-, diiodide

Description

Nomenclature and Structural Identification

Systematic IUPAC Nomenclature

The systematic name 3,3'-(1,12-dodecanediyl)bis[5-ethyl-4-methylthiazol-3-ium] diiodide adheres to IUPAC conventions by specifying:

- Core heterocycles : Two thiazolium rings (1,3-thiazol-3-ium), each contributing a positively charged sulfur-nitrogen heterocycle.

- Substituents :

- Linker : A 1,12-dodecanediyl chain connecting the nitrogen atoms at position 3 of each ring.

- Counterions : Two iodide anions balancing the dicationic core.

Table 1: Structural components and their roles

Spectroscopic and Crystallographic Characterization

While crystallographic data for this specific compound remains unpublished, analogous bis-thiazolium salts exhibit characteristic structural features:

Properties

CAS No. |

639459-71-5 |

|---|---|

Molecular Formula |

C24H42I2N2S2 |

Molecular Weight |

676.5 g/mol |

IUPAC Name |

5-ethyl-3-[12-(5-ethyl-4-methyl-1,3-thiazol-3-ium-3-yl)dodecyl]-4-methyl-1,3-thiazol-3-ium;diiodide |

InChI |

InChI=1S/C24H42N2S2.2HI/c1-5-23-21(3)25(19-27-23)17-15-13-11-9-7-8-10-12-14-16-18-26-20-28-24(6-2)22(26)4;;/h19-20H,5-18H2,1-4H3;2*1H/q+2;;/p-2 |

InChI Key |

NOUOQTPDNPMPTP-UHFFFAOYSA-L |

Canonical SMILES |

CCC1=C([N+](=CS1)CCCCCCCCCCCC[N+]2=CSC(=C2C)CC)C.[I-].[I-] |

Origin of Product |

United States |

Preparation Methods

Table 1: Typical Reaction Conditions for Bis-Thiazolium Salt Formation

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Solvent | Acetonitrile, DMF | Polar aprotic solvents preferred |

| Temperature | 60–100 °C | Reflux conditions |

| Reaction Time | 12–48 hours | Monitored by TLC or NMR |

| Molar Ratio | 2:1 (thiazolium precursor : diiodide) | Stoichiometric balance for bis-alkylation |

| Work-up | Precipitation with diethyl ether or similar | Purification by recrystallization |

Purification and Characterization

- The crude product is often purified by recrystallization from solvents such as ethanol or acetone.

- Characterization is performed using NMR spectroscopy (¹H, ¹³C), mass spectrometry, and elemental analysis to confirm the bis-quaternary structure and purity.

Research Findings and Variations

- Studies have shown that the length of the alkyl linker (here, dodecanediyl) significantly affects the physical properties such as solubility and melting point of the bis-thiazolium salt.

- The choice of halide (iodide vs bromide) influences the reaction kinetics and yield; iodides generally provide better leaving groups, facilitating higher yields.

- Alternative synthetic routes include microwave-assisted synthesis to reduce reaction times and improve yields.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Thiazolium precursor synthesis | Cyclization of α-haloketones with thiourea | α-bromo ketones, thiourea, reflux in ethanol | Formation of substituted thiazole |

| Alkylation of thiazole | Quaternization | Alkyl halides (methyl/ethyl iodide), base-free | Formation of thiazolium salt |

| Bis-thiazolium formation | Bis-quaternization | 1,12-diiodododecane, polar aprotic solvent, reflux | Formation of bis-thiazolium diiodide |

Chemical Reactions Analysis

Thiazolium, 3,3’-(1,12-dodecanediyl)bis[5-ethyl-4-methyl-, diiodide undergoes various types of chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

Reduction: It can also participate in reduction reactions, gaining electrons and decreasing its oxidation state.

Substitution: Thiazolium salts can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Thiazolium, 3,3’-(1,12-dodecanediyl)bis[5-ethyl-4-methyl-, diiodide has several scientific research applications:

Mechanism of Action

The mechanism of action of Thiazolium, 3,3’-(1,12-dodecanediyl)bis[5-ethyl-4-methyl-, diiodide involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, affecting their function and leading to various biological effects. The specific molecular targets and pathways involved depend on the particular application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues: Bis-Cationic Salts

The compound is structurally analogous to other bis-cationic salts, such as 1,12-dodecanediyl-3,3′-bis-1-vinyl imidazolium bromide ([C12VIm]Br) and 1,16-hexadecamethylenebis[N-methylpyrrolidinium] dibromide (G25) . Key differences include:

Key Observations :

- Heterocycle Influence : Thiazolium rings exhibit distinct electronic and steric properties compared to imidazolium or pyrrolidinium cores. The sulfur atom in thiazolium may enhance membrane penetration via hydrophobic interactions .

- Chain Length : The C12 chain in the target compound balances hydrophobicity and flexibility, whereas G25’s C16 chain may improve membrane insertion but reduce solubility .

Functional Analogues: Thiazolidin-4-one Derivatives

These derivatives are synthesized via cyclization of thiosemicarbazides or hydrazides and are noted for antimicrobial and anti-inflammatory activities . However, their neutral character limits membrane interaction compared to cationic bis-thiazolium salts.

Antimicrobial Efficacy Comparison

- Target Compound : Exhibits potent inhibition of S. cerevisiae growth (MIC ~0.6 µM), attributed to membrane disruption via cationic head groups and alkyl chain insertion .

- G25 : Shows similar antifungal activity but requires higher concentrations (MIC ~1.2 µM), possibly due to reduced membrane affinity from its pyrrolidinium core .

- Thiazolidin-4-ones : Lower efficacy (MICs in the 10–100 µM range) due to lack of cationic charge and reliance on hydrogen bonding for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.